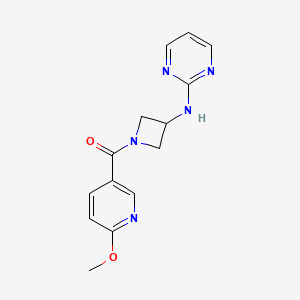
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile chemical entity with a unique structure that allows for various applications in scientific research. Its structure comprises a methoxypyridine moiety linked to a pyrimidinylamino azetidine, making it a valuable compound in organic synthesis and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Methoxypyridine Moiety: This can be achieved by methoxylation of pyridine derivatives using methanol and a suitable catalyst.
Synthesis of Pyrimidinylamino Azetidine: This involves the reaction of pyrimidine derivatives with azetidine under controlled conditions, often using a base such as sodium hydride.
Coupling Reaction: The final step involves coupling the methoxypyridine moiety with the pyrimidinylamino azetidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The methoxypyridine moiety can bind to active sites, while the pyrimidinylamino azetidine can modulate the activity of the target, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
Uniqueness
(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: stands out due to its unique combination of methoxypyridine and pyrimidinylamino azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-3-10(7-17-12)13(20)19-8-11(9-19)18-14-15-5-2-6-16-14/h2-7,11H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRHAJBSUNJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














